molecular formula C13H9BrN2O B2885276 3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide CAS No. 1333757-32-6

3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide

Cat. No.: B2885276
CAS No.: 1333757-32-6
M. Wt: 289.132
InChI Key: LBCVMKRQVHRGRB-UHFFFAOYSA-N
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Description

3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide is an organic compound with the molecular formula C13H9BrN2O and a molecular weight of 289.132 g/mol This compound is characterized by the presence of a bromine atom, a cyanomethyl group, and a carboxamide group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide typically involves the bromination of naphthalene derivatives followed by the introduction of the cyanomethyl and carboxamide groups. One common method involves the following steps:

    Bromination: Naphthalene is brominated using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene.

    Cyanomethylation: The 3-bromonaphthalene is then reacted with a cyanomethylating agent, such as cyanomethyl bromide, under basic conditions to introduce the cyanomethyl group.

    Carboxamidation: Finally, the resulting intermediate is treated with an amide source, such as an amine or ammonia, to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the cyanomethyl and carboxamide groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide involves its interaction with molecular targets and pathways. The bromine atom and cyanomethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboxamide group can form hydrogen bonds and other interactions with biological molecules, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(methyl)naphthalene-1-carboxamide: Similar structure but with a methyl group instead of a cyanomethyl group.

    3-bromo-N-(ethyl)naphthalene-1-carboxamide: Similar structure but with an ethyl group instead of a cyanomethyl group.

    3-bromo-N-(propyl)naphthalene-1-carboxamide: Similar structure but with a propyl group instead of a cyanomethyl group.

Uniqueness

3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-N-(cyanomethyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-10-7-9-3-1-2-4-11(9)12(8-10)13(17)16-6-5-15/h1-4,7-8H,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCVMKRQVHRGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)NCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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